![molecular formula C21H23NO3 B584410 [1-(4-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone CAS No. 1448893-03-5](/img/structure/B584410.png)
[1-(4-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(4-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone is a synthetic cannabinoid metabolite. It is structurally similar to certain JWH compounds, which are synthetic cannabinoids used in herbal mixtures . This compound is primarily used for forensic and research applications .
準備方法
The preparation of [1-(4-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone involves synthetic routes that typically start with the parent compound, RCS-4The reaction conditions often include the use of solvents like DMF, DMSO, and ethanol .
化学反応の分析
[1-(4-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
科学的研究の応用
[1-(4-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone is used in various scientific research applications, including:
Forensic Chemistry: It is used as an analytical reference standard for the identification and quantification of synthetic cannabinoids in biological samples.
Toxicology: The compound is studied to understand its metabolic pathways and potential toxic effects.
Pharmacology: Research on this compound helps in understanding the pharmacokinetics and pharmacodynamics of synthetic cannabinoids.
Analytical Chemistry: It is used in mass spectrometry and other analytical techniques to develop methods for detecting synthetic cannabinoids.
作用機序
The mechanism of action of [1-(4-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone involves its interaction with cannabinoid receptors (CB1 and CB2) in the body. These receptors are part of the endocannabinoid system, which regulates various physiological processes. The compound binds to these receptors, mimicking the effects of natural cannabinoids, leading to altered neurotransmitter release and physiological responses .
類似化合物との比較
[1-(4-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone is similar to other synthetic cannabinoids, such as:
JWH-018: Another synthetic cannabinoid with a similar structure and effects.
AM-2201: A potent synthetic cannabinoid with similar binding affinity to cannabinoid receptors.
特性
IUPAC Name |
[1-(4-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-15(23)6-5-13-22-14-19(18-7-3-4-8-20(18)22)21(24)16-9-11-17(25-2)12-10-16/h3-4,7-12,14-15,23H,5-6,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAZEFGKZWEFTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701043094 |
Source


|
| Record name | [1-(4-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701043094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1448893-03-5 |
Source


|
| Record name | [1-(4-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701043094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
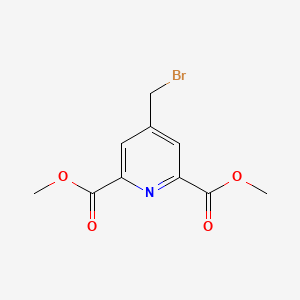
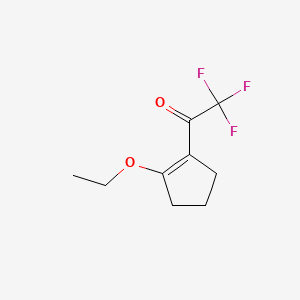
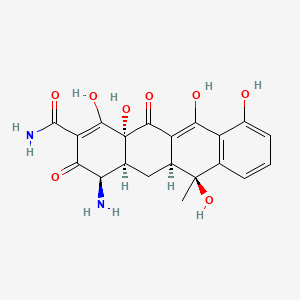

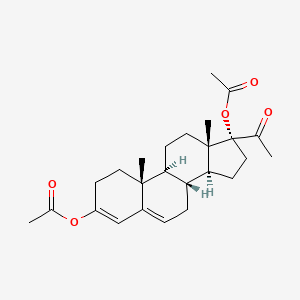

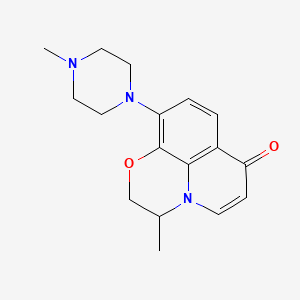
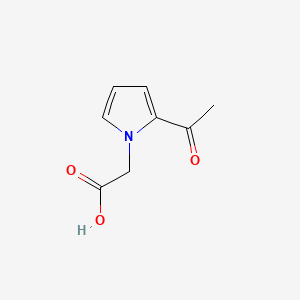

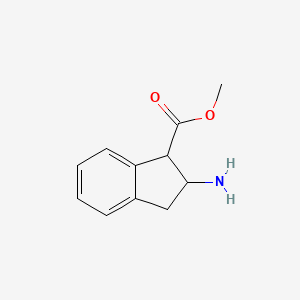
![[1-(3-methylbutyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B584344.png)
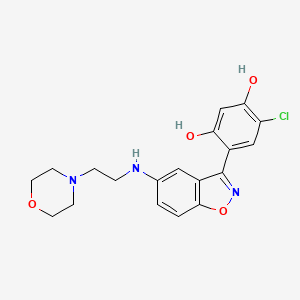
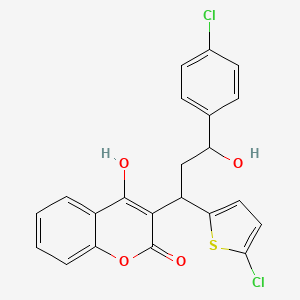
![2-Aziridinecarboxylicacid,3-methyl-1-[1-(methylimino)ethyl]-,methylester,cis-(9CI)](/img/new.no-structure.jpg)
